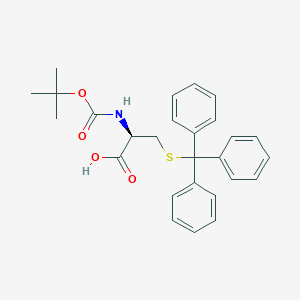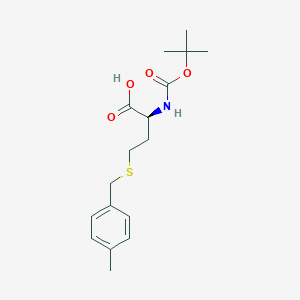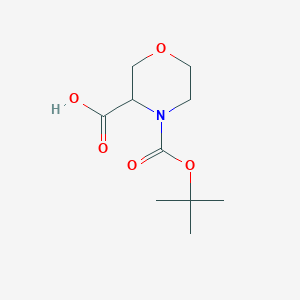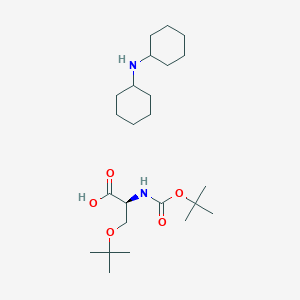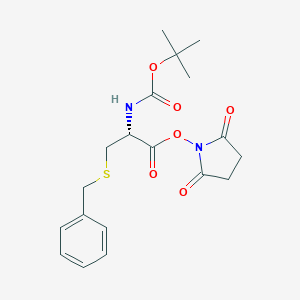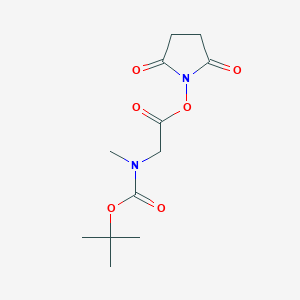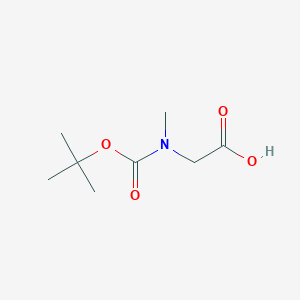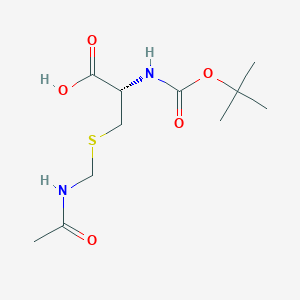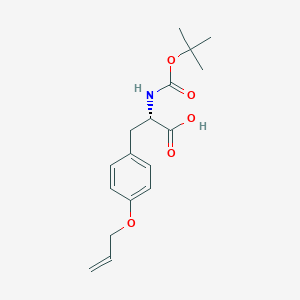
Boc-O-allyl-L-tyrosine
Overview
Description
Boc-O-allyl-L-tyrosine, also known as N-tert-butyloxycarbonyl-O-allyl-L-tyrosine, is a derivative of the amino acid L-tyrosine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and an allyl group attached to the phenolic hydroxyl group. This compound is commonly used in peptide synthesis and serves as a building block for the synthesis of unnatural amino acids .
Mechanism of Action
Target of Action
Boc-O-allyl-L-tyrosine, also known as Boc-L-Tyr(All)-OH, is a derivative of L-Tyrosine, an amino acid
Mode of Action
It’s known that the compound has a tert-butoxycarbonyl (boc) protecting group and an allyl group attached to the phenolic hydroxyl group . These groups could potentially influence its interaction with its targets.
Pharmacokinetics
It’s known that the compound is a white crystalline powder with a molecular weight of 32140 . Its storage temperature is 2-8°C , which might influence its stability and hence bioavailability.
Result of Action
It’s known that due to the gem-dimethyl substituent effect, this compound is found to be resistant to claisen rearrangement in water . This property could potentially influence its chemical reactivity and interactions with its targets.
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-allyl-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a Boc group and the protection of the phenolic hydroxyl group with an allyl group. One common method involves treating Boc-L-tyrosine with sodium hydride in dimethylformamide, followed by the addition of 3-bromocyclohexene to form N-Boc-O-(cyclohex-2-enyl)-L-tyrosine. This intermediate is then hydrogenated over platinum oxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Boc-O-allyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The allyl group can be reduced to form a saturated alkyl group.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide or potassium permanganate can be used under mild conditions.
Reduction: Hydrogenation over palladium on carbon or platinum oxide is commonly employed.
Substitution: Palladium-catalyzed reactions using reagents like triphenylphosphine and tetrakis(triphenylphosphine)palladium(0) are typical
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted tyrosine derivatives
Scientific Research Applications
Boc-O-allyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and unnatural amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in prodrug development and as a precursor for bioactive peptides.
Industry: Utilized in the production of specialized peptides for pharmaceuticals and biotechnology
Comparison with Similar Compounds
Boc-L-tyrosine: Lacks the allyl group, making it less versatile in certain synthetic applications.
Boc-L-tyrosine methyl ester: Contains a methyl ester group instead of an allyl group, affecting its reactivity and applications.
Fmoc-O-allyl-L-tyrosine: Uses a different protecting group (Fmoc) for the amino
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNENSHUFZBH-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
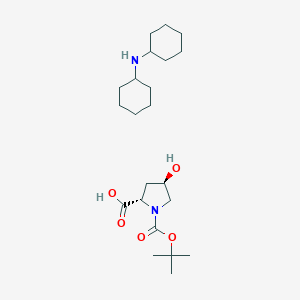
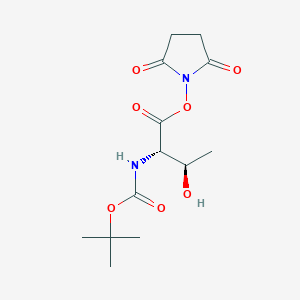
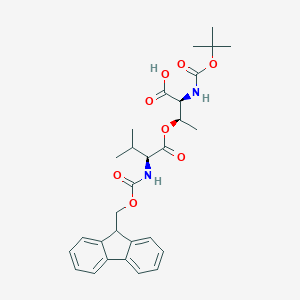
![(2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558051.png)
![tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B558058.png)
